molecular formula C7H14O2 B123799 2-Pentanone, 4-ethoxy-, (S)-(9CI) CAS No. 155189-69-8

2-Pentanone, 4-ethoxy-, (S)-(9CI)

Cat. No.: B123799
CAS No.: 155189-69-8
M. Wt: 130.18 g/mol
InChI Key: BMHLYNKQNZQHKZ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pentanone, 4-ethoxy-, (S)-(9CI) is an organic compound with the molecular formula C7H14O2 It is a chiral molecule, meaning it has a non-superimposable mirror image

Synthetic Routes and Reaction Conditions:

    Route 1: One common method for synthesizing 2-Pentanone, 4-ethoxy-, (S)-(9CI) involves the enantioselective reduction of 4-ethoxypentan-2-one using a chiral catalyst. This process typically employs hydrogen gas and a chiral rhodium or ruthenium catalyst under mild conditions.

    Route 2: Another method involves the asymmetric alkylation of ethyl acetoacetate with an appropriate alkyl halide in the presence of a chiral auxiliary or catalyst.

Industrial Production Methods:

    Method 1: Industrial production often utilizes the catalytic hydrogenation method due to its efficiency and scalability. The process involves the use of high-pressure hydrogen gas and a chiral metal catalyst.

    Method 2: Another industrial approach is the continuous flow synthesis, which allows for the production of 2-Pentanone, 4-ethoxy-, (S)-(9CI) in a more controlled and efficient manner.

Types of Reactions:

    Oxidation: 2-Pentanone, 4-ethoxy-, (S)-(9CI) can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: 2-Pentanone, 4-ethoxy-, (S)-(9CI) can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted products such as amines or thiols.

Scientific Research Applications

2-Pentanone, 4-ethoxy-, (S)-(9CI) has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme-catalyzed reactions, particularly those involving chiral substrates.

    Medicine: 2-Pentanone, 4-ethoxy-, (S)-(9CI) is investigated for its potential use in the development of new drugs, especially those targeting specific enzymes or receptors.

    Industry: It is used in the production of fine chemicals and as a building block in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-Pentanone, 4-ethoxy-, (S)-(9CI) depends on its specific application. In enzyme-catalyzed reactions, it acts as a substrate that undergoes transformation by the enzyme. The molecular targets and pathways involved vary based on the enzyme or receptor it interacts with. For example, in pharmaceutical applications, it may inhibit or activate specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

    ®-4-Ethoxypentan-2-one: The enantiomer of 2-Pentanone, 4-ethoxy-, (S)-(9CI), which has different chiral properties and may exhibit different biological activities.

    4-Ethoxypentan-2-one: The racemic mixture of both enantiomers, which may have different physical and chemical properties compared to the pure enantiomers.

    4-Methoxypentan-2-one: A similar compound with a methoxy group instead of an ethoxy group, which may have different reactivity and applications.

Uniqueness: 2-Pentanone, 4-ethoxy-, (S)-(9CI) is unique due to its chiral nature, which allows for enantioselective reactions and applications. Its specific configuration can lead to different biological activities and interactions compared to its enantiomer or racemic mixture.

Properties

CAS No.

155189-69-8

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

(4S)-4-ethoxypentan-2-one

InChI

InChI=1S/C7H14O2/c1-4-9-7(3)5-6(2)8/h7H,4-5H2,1-3H3/t7-/m0/s1

InChI Key

BMHLYNKQNZQHKZ-ZETCQYMHSA-N

Isomeric SMILES

CCO[C@@H](C)CC(=O)C

SMILES

CCOC(C)CC(=O)C

Canonical SMILES

CCOC(C)CC(=O)C

Synonyms

2-Pentanone, 4-ethoxy-, (S)- (9CI)

Origin of Product

United States

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